Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester
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Overview
Description
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester is a complex organic compound with a unique structure that includes both hydrazino and thioxomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester typically involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanoic acid with hydrazine to form the hydrazino derivative. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to introduce the thioxomethyl group. The final step involves esterification with methanol to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted hydrazino derivatives.
Scientific Research Applications
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioxomethyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: A simpler ester with similar structural features but lacking the hydrazino and thioxomethyl groups.
Propanoic acid, 2-methyl-, 1-methylethyl ester: Another ester with a different substitution pattern.
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-, methyl ester is unique due to the presence of both hydrazino and thioxomethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
96804-61-4 |
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Molecular Formula |
C8H17N3O2S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
methyl 3-[dimethylamino(methylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C8H17N3O2S/c1-9-8(14)11(10(2)3)6-5-7(12)13-4/h5-6H2,1-4H3,(H,9,14) |
InChI Key |
LAINYXBPOLXOLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(CCC(=O)OC)N(C)C |
Origin of Product |
United States |
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